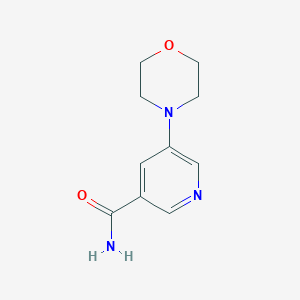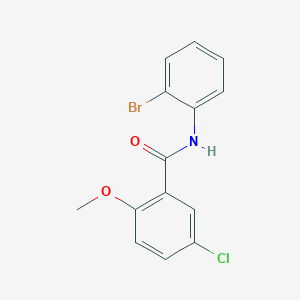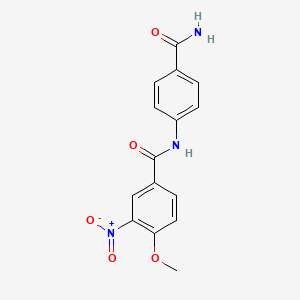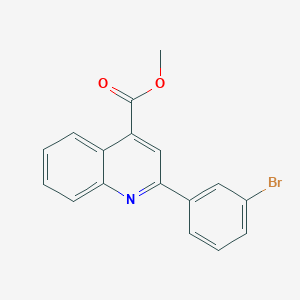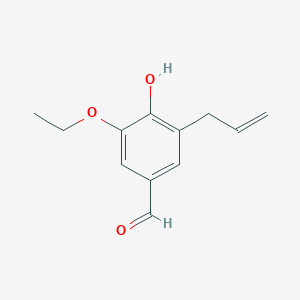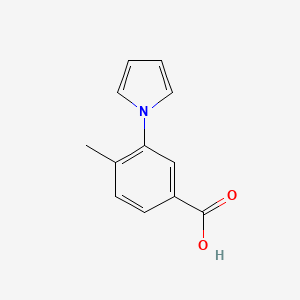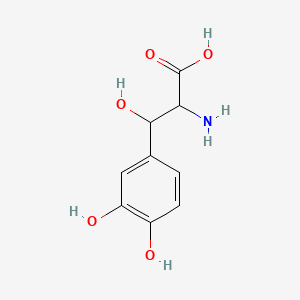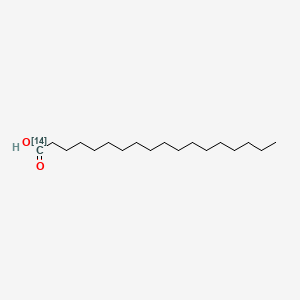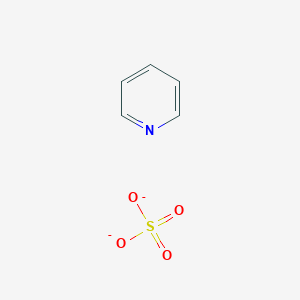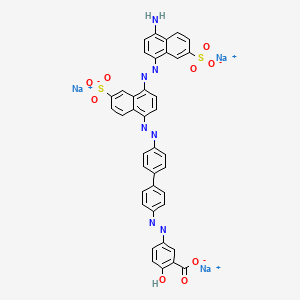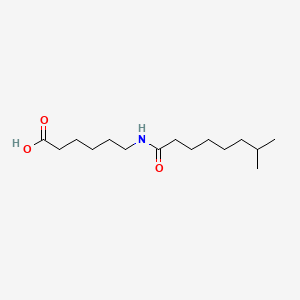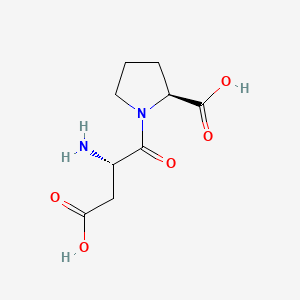
Aspartyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartyl-L-proline, also known as asp-pro, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Aspartyl-L-proline is soluble (in water) and a weakly acidic compound (based on its pKa).
Asp-Pro is a dipeptide.
Applications De Recherche Scientifique
Immune Regulation and Angiogenesis
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous peptide that plays a crucial role in immune regulation and promoting angiogenesis. It is produced through the continuous hydrolysis of Thymosin β4 by specific enzymes. Recent studies emphasize its role in tumorigenesis and anti-fibrosis in organs (Liu & Yang, 2023).
Antifibrotic Properties
Ac-SDKP has been identified as a significant antifibrotic agent, particularly in the context of kidney fibrosis and diabetes. It has demonstrated the ability to target specific cellular transition programs, suggesting its critical role in organ protection and its potential therapeutic application in treating fibrotic diseases (Kanasaki, 2020).
Role in Anti-Inflammatory and Anti-Fibrotic Effects
Ac-SDKP is also implicated in the anti-inflammatory and anti-fibrotic effects of certain medications like Angiotensin-Converting Enzyme Inhibitors (ACEis). It is believed to participate in the antifibrotic effects of ACEis by influencing inflammatory cell infiltration and activation of specific protein kinases in organs like the heart and kidney (Peng et al., 2007).
Renal Protection and Fibrosis Attenuation
Ac-SDKP has been observed to provide substantial renal protection and attenuate renal injury, dysfunction, and fibrosis in hypertensive rats. It is noted for its ability to reduce albuminuria and improve renal function without affecting blood pressure, suggesting its potential therapeutic role in managing renal-related diseases (Liao et al., 2010).
Modulation of Cellular Processes
Ac-SDKP has been shown to modulate various cellular processes, including DNA and collagen synthesis in rat cardiac fibroblasts. It acts as a natural inhibitor of cell proliferation and might regulate fibroblast proliferation and collagen synthesis, which are crucial in cardiac protection and reducing fibrosis in hypertensive patients (Rhaleb et al., 2001).
Propriétés
| 42155-95-3 | |
Formule moléculaire |
C9H14N2O5 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O5/c10-5(4-7(12)13)8(14)11-3-1-2-6(11)9(15)16/h5-6H,1-4,10H2,(H,12,13)(H,15,16)/t5-,6-/m0/s1 |
Clé InChI |
UKGGPJNBONZZCM-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)O |
| 42155-95-3 | |
Description physique |
Solid |
Séquence |
DP |
Synonymes |
Asp-Pro aspartyl-proline aspartylproline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


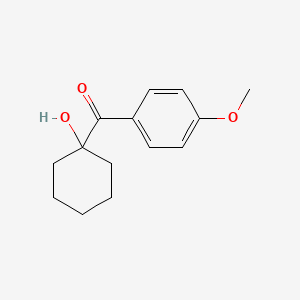
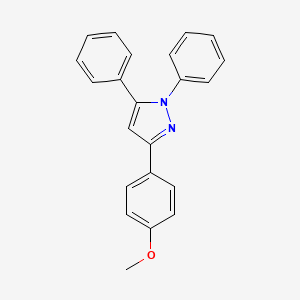
![4-Chloro-2-[(5-chloro-2-hydroxyphenyl)sulfonyl]phenol](/img/structure/B1619426.png)
